molecular formula C22H29FN4O2 B12405902 N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide

N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide

Cat. No.: B12405902
M. Wt: 400.5 g/mol
InChI Key: ZGFOQXUCQAEQHH-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

EZM0414 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in EZM0414.

    Substitution: Substitution reactions are used to introduce different substituents into the molecule, enhancing its pharmacological properties.

Common reagents and conditions used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are derivatives of EZM0414 with modified functional groups .

Scientific Research Applications

EZM0414 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

EZM0414 exerts its effects by selectively inhibiting the enzymatic activity of SETD2. SETD2 is responsible for the trimethylation of lysine 36 on histone H3 (H3K36me3), a modification crucial for active transcription and other cellular processes. By inhibiting SETD2, EZM0414 disrupts the methylation of H3K36, leading to alterations in gene expression and potential anti-tumor effects .

Properties

Molecular Formula

C22H29FN4O2

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C22H29FN4O2/c1-14-6-7-19(23)21-18(14)13-20(25-21)22(29)24-16-4-3-5-17(12-16)27-10-8-26(9-11-27)15(2)28/h6-7,13,16-17,25H,3-5,8-12H2,1-2H3,(H,24,29)/t16-,17+/m1/s1

InChI Key

ZGFOQXUCQAEQHH-SJORKVTESA-N

Isomeric SMILES

CC1=C2C=C(NC2=C(C=C1)F)C(=O)N[C@@H]3CCC[C@@H](C3)N4CCN(CC4)C(=O)C

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)F)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C

Origin of Product

United States

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